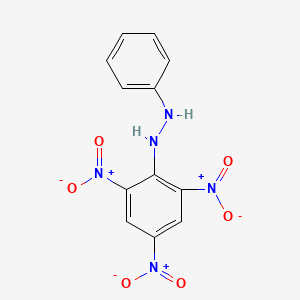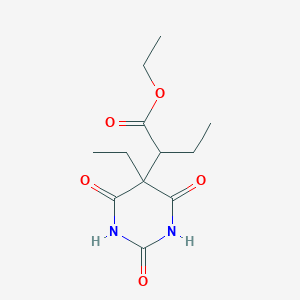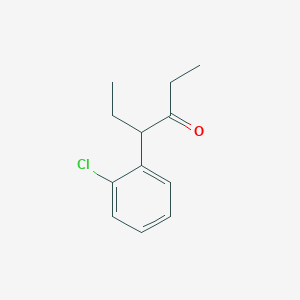
4-(2-Chlorophenyl)hexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)hexan-3-one is an organic compound with the molecular formula C12H15ClO. It contains a chlorophenyl group attached to a hexanone backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)hexan-3-one typically involves the reaction of 2-chlorobenzaldehyde with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts acylation, where 2-chlorobenzaldehyde reacts with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
4-(2-Chlorophenyl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
4-(2-Chlorophenyl)hexan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
作用機序
The mechanism of action of 4-(2-Chlorophenyl)hexan-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. For example, its interaction with enzymes or receptors in biological systems can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of inflammatory responses.
類似化合物との比較
Similar Compounds
4-(2-Bromophenyl)hexan-3-one: Similar structure but with a bromine atom instead of chlorine.
4-(2-Fluorophenyl)hexan-3-one: Similar structure but with a fluorine atom instead of chlorine.
4-(2-Methylphenyl)hexan-3-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-(2-Chlorophenyl)hexan-3-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. The chlorine atom also influences the compound’s biological activity, making it a valuable molecule for research and industrial applications.
特性
CAS番号 |
6626-27-3 |
|---|---|
分子式 |
C12H15ClO |
分子量 |
210.70 g/mol |
IUPAC名 |
4-(2-chlorophenyl)hexan-3-one |
InChI |
InChI=1S/C12H15ClO/c1-3-9(12(14)4-2)10-7-5-6-8-11(10)13/h5-9H,3-4H2,1-2H3 |
InChIキー |
OJCSDNVNXRYHJL-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1Cl)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


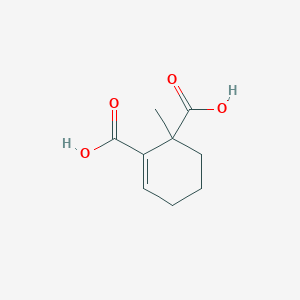
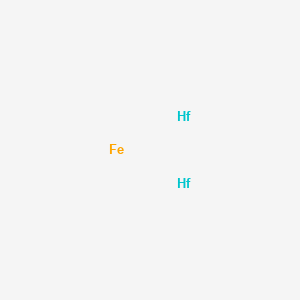

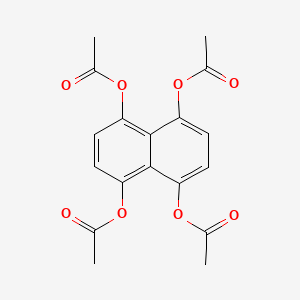
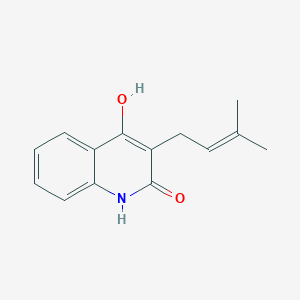
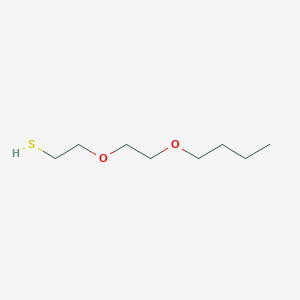
![5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14737389.png)
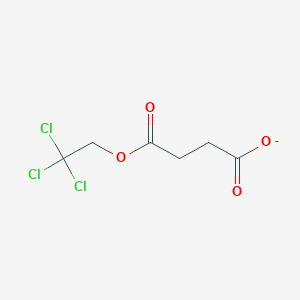
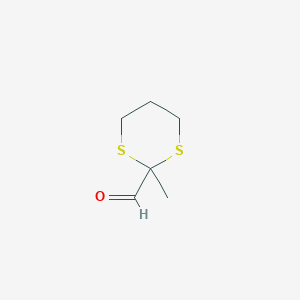
![1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)-](/img/structure/B14737405.png)


